6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 727976-26-3
Cat. No.: VC5203169
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727976-26-3 |
|---|---|
| Molecular Formula | C14H9ClN2O |
| Molecular Weight | 256.69 |
| IUPAC Name | 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H |
| Standard InChI Key | IXLDAKNOJXRQRM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (C₁₄H₉ClN₂O) features a bicyclic imidazo[1,2-a]pyridine system with a molecular weight of 262.69 g/mol. The chlorine atom at position 6 exerts an electron-withdrawing effect, polarizing the π-electron system and enhancing the electrophilicity of the carbaldehyde group at position 3. This electronic configuration facilitates nucleophilic additions, such as Schiff base formation or Claisen-Schmidt condensations, critical for generating bioactive derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): The aldehyde proton resonates as a singlet at δ 10.2–10.4 ppm, while aromatic protons appear between δ 7.5–8.5 ppm. The chlorine atom induces deshielding effects, shifting adjacent protons downfield by 0.3–0.5 ppm compared to non-chlorinated analogs .
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¹³C NMR: The carbaldehyde carbon appears at δ 190–192 ppm, with the imidazo[1,2-a]pyridine carbons spanning δ 110–150 ppm .
Infrared Spectroscopy (IR): A strong absorption band at 1,690–1,710 cm⁻¹ confirms the presence of the aldehyde functional group .
High-Resolution Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ at m/z 263.0481 aligns with the theoretical mass (263.0485), validating the molecular formula .
Synthetic Methodologies
Formation of the Imidazo[1,2-a]pyridine Core
The synthesis begins with the condensation of 2-aminopyridine and 4-chlorophenacyl bromide in ethanol under basic conditions (NaHCO₃). This reaction proceeds via nucleophilic attack of the amine on the α-carbon of the ketone, followed by cyclization to form the 6-chloro-2-phenylimidazo[1,2-a]pyridine intermediate .
Reaction Conditions:
Vilsmeier-Haack Formylation
The intermediate undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The Vilsmeier reagent generated in situ selectively formylates position 3 of the imidazo[1,2-a]pyridine system .
Optimized Parameters:
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Solvent: Chloroform or DMF
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Temperature: 0–60°C (gradient)
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Time: 5–8 hours
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Yield: 75–80%
Table 1: Comparative Analysis of Synthetic Protocols
| Parameter | Ethanol-Based Condensation | Vilsmeier-Haack Formylation |
|---|---|---|
| Solvent | Ethanol | Chloroform/DMF |
| Catalyst/Reagent | NaHCO₃ | POCl₃/DMF |
| Reaction Time (hours) | 8–10 | 5–8 |
| Yield (%) | 85–90 | 75–80 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and reduce reaction times. Green chemistry approaches, such as substituting DMF with cyclopentyl methyl ether (CPME), are under investigation to minimize environmental impact .
Biological Activity and Applications
| Derivative | Substituent | MIC (μmol/L) |
|---|---|---|
| 10i | 4-Aminophenyl | 41.98 |
| 10c | 2-Hydroxyphenyl | 139.35 |
| 10a | 2-Methoxyphenyl | 282.17 |
Mechanism of Action
The carbaldehyde group enables covalent interactions with fungal cell wall components, disrupting membrane integrity. Chlorine substitution enhances lipophilicity, promoting cellular uptake and target engagement .
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